molecular formula C11H12N2O3S B368835 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole CAS No. 457961-39-6

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole

Cat. No.: B368835
CAS No.: 457961-39-6
M. Wt: 252.29g/mol
InChI Key: PSZVWAMNMIHRIV-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. Its core structure, which incorporates both an imidazole ring and an aryl sulfonyl group, is recognized as a privileged scaffold in drug discovery . Compounds featuring this scaffold are frequently investigated for their potential to interact with a variety of biological targets. Research on closely related sulfonylimidazole analogs has demonstrated their promise in several key areas. These compounds have been explored as potential inhibitors of carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II, which are important therapeutic targets for conditions such as glaucoma, epilepsy, and cancer . Furthermore, structural analogs have been studied for their anticancer properties, with some showing efficacy in inducing apoptosis and arresting the cell cycle in various cancer cell lines . The imidazole core is also a common feature in molecules designed for anti-inflammatory and analgesic applications, often through mechanisms involving enzyme inhibition . This product is intended for use in chemical synthesis and biological screening as a key intermediate for constructing more complex molecular entities. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-9-7-10(3-4-11(9)16-2)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZVWAMNMIHRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation Using Sulfonyl Chlorides

The most widely reported method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with imidazole under basic conditions. This nucleophilic substitution proceeds via the attack of the imidazole nitrogen on the electrophilic sulfur center of the sulfonyl chloride. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base to neutralize HCl byproducts.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (imidazole to sulfonyl chloride)

  • Temperature: 0–5°C (initial), then room temperature

  • Duration: 12–24 hours

  • Yield: 60–75%

Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, necessitate careful stoichiometric control and moisture-free environments.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

A modern approach leverages SuFEx chemistry to construct the sulfonylimidazole scaffold. This method involves reacting 4-methoxy-3-methylphenylfluorosulfate with imidazole derivatives in the presence of a silyl ether (e.g., tert-butyldimethylsilyl ether) and a catalytic base like 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds via a two-step mechanism: (1) fluoride displacement from the sulfur center, and (2) nucleophilic attack by the imidazole nitrogen.

Advantages:

  • Chemoselectivity: Minimal byproducts due to inert silyl fluoride byproducts.

  • Efficiency: Reactions complete within 5–12 hours at 50°C.

  • Yield: 80–90% for optimized protocols.

Alternative Synthetic Routes

Coupling via Carbodiimide-Mediated Activation

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the coupling of pre-formed sulfonic acids with imidazole. This method is advantageous for sensitive substrates but requires pre-activation of the sulfonic acid to a mixed carbonate intermediate.

Typical Protocol:

  • Activate 4-methoxy-3-methylbenzenesulfonic acid with EDCI/HOBt in DCM.

  • Add imidazole and stir at room temperature for 16 hours.

  • Isolate the product via aqueous workup and column chromatography.
    Yield: 50–55%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative procedure involves heating a mixture of sulfonyl chloride and imidazole in acetonitrile at 100°C for 20 minutes, achieving yields comparable to conventional methods (65–70%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent Temperature Reaction Time Yield
Dichloromethane0°C → RT24 h70%
THFReflux (66°C)6 h68%
DMF50°C12 h85%

Polar aprotic solvents like DMF enhance nucleophilicity of imidazole, while elevated temperatures accelerate kinetics.

Catalytic Additives

  • DBU (20–30 mol%): Increases reaction rate in SuFEx chemistry by deprotonating intermediates.

  • Molecular Sieves (4Å): Mitigate moisture-induced hydrolysis of sulfonyl chlorides.

Analytical Characterization

Spectroscopic Validation

Technique Key Signals
1H NMR δ 7.85 (s, 1H, imidazole H), δ 7.45–7.20 (m, Ar-H), δ 3.89 (s, 3H, OCH3)
13C NMR δ 157.2 (SO2), δ 137.5 (imidazole C2), δ 56.1 (OCH3)
HRMS m/z 252.0764 [M+H]+ (calc. 252.0768)

Purity Assessment

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (C18 column, 80:20 MeOH/H2O) confirm ≥95% purity.

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chlorides: Use anhydrous solvents and molecular sieves.

  • Low Solubility: Employ DMF/DCM mixtures (1:1) to dissolve aromatic intermediates.

  • Exothermic Reactions: Gradual addition of sulfonyl chloride to cooled imidazole solutions.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfinyl, and thiol derivatives, which have their own unique properties and applications .

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

  • The compound is utilized in organic synthesis for developing pharmaceuticals and agrochemicals. Its sulfonyl group allows for strong interactions with biological molecules, making it a valuable intermediate in the synthesis of other compounds.

Biological Applications

Antimicrobial Properties:

  • Research indicates that 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy against multidrug-resistant pathogens .

Anticancer Potential:

  • The compound is also studied for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including colorectal carcinoma cells, with an IC50 value that suggests potent activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Case Study 2: Anticancer Activity

In a comparative analysis of several compounds, this compound demonstrated remarkable cytotoxic effects on cancer cell lines at concentrations above 10 µM. Its anticancer activity was assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cells, revealing an IC50 value that positions it as a promising candidate in cancer therapy .

Data Tables

Application AreaObserved EffectsReference
AntimicrobialEffective against MRSA; MIC < traditional antibiotics
AnticancerIC50 values indicating significant cytotoxicity
Chemical SynthesisBuilding block for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. The imidazole ring also contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl Groups

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 914619-20-8)
  • Structural Differences : Replaces the imidazole ring with a 3,5-dimethylpiperidine moiety.
  • Piperidine derivatives are often explored for their basicity and pharmacokinetic properties .
N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole
  • Structural Differences : Features a bulky 2,4,6-triisopropylphenyl group instead of the methoxy-methylphenyl substituent.
  • Impact : Increased steric hindrance may reduce nucleophilic substitution reactivity but improve thermal stability. Such bulky groups are common in protecting-group chemistry .

Functional Analogs with Aromatic Substituents

1-(4-Methoxy-3-methylphenyl)-1H-imidazole (9f)
  • Key Differences : Lacks the sulfonyl group but retains the methoxy-methylphenyl substituent.
  • NMR Insights : The ¹H NMR spectrum (CDCl₃) shows signals at δ 2.26 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), and aromatic protons at δ 6.85–7.76. The absence of sulfonyl-related deshielding (cf. δ 7.70–8.30 in sulfonylimidazoles) highlights electronic differences .
1-(p-Tolyl)-1H-benzo[d]imidazole (9g)
  • Structural Differences : Contains a benzimidazole core with a p-tolyl group instead of a sulfonylphenyl moiety.
  • NMR Insights: Aromatic protons appear at δ 7.26–7.88, with a methyl signal at δ 2.43.

Sulfonamide Derivatives with Additional Functional Groups

1H-Imidazole-5-acetic acid, 1-[(4-methoxy-3-methylphenyl)methyl]- (CAS 367267-48-9)
  • Key Differences : Incorporates an acetic acid side chain at the 5-position of imidazole.
  • Functional Impact: The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation and improved water solubility compared to non-polar sulfonyl derivatives .

Physicochemical and Spectral Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Spectral Data (¹H NMR, δ ppm) Reference
1-(4-Methoxy-3-methylphenyl)sulfonylimidazole C₁₁H₁₂N₂O₃S 252.29 Not explicitly provided in evidence
1-(4-Methoxy-3-methylphenyl)-1H-imidazole (9f) C₁₁H₁₂N₂O 188.23 2.26 (s, CH₃), 3.87 (s, OCH₃), 6.85–7.78 (Ar)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine C₁₇H₂₅NO₃S 323.45 Synthetic intermediate; CAS 914619-20-8
1H-Imidazole-5-acetic acid derivative (CAS 367267-48-9) C₁₄H₁₆N₂O₃ 260.29 Acidic proton likely at δ ~12 (COOH)

Biological Activity

Overview

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole is an organic compound noted for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound features a sulfonyl group attached to an imidazole ring, which contributes to its interaction with various biological targets.

The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with imidazole in the presence of a base like triethylamine or pyridine. The reaction conditions often utilize solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antifungal Activity

The compound has also shown antifungal properties, making it a candidate for developing treatments against fungal infections. Its efficacy can be attributed to its ability to interfere with fungal cell membrane integrity and function, leading to cell death.

Anticancer Effects

In the realm of oncology, this compound has been investigated for its anticancer potential. Studies reveal that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound appears to target microtubule dynamics, akin to established antitubulin agents, thereby arresting the cell cycle and promoting cancer cell death .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The sulfonyl group forms strong interactions with amino acid residues within enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can disrupt critical biological pathways associated with disease progression .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(4-Methoxy-3-methylphenyl)-1-propanoneLacks sulfonyl and imidazole groupsLimited antimicrobial properties
1-(4-Methoxyphenyl)sulfonylimidazoleSimilar structure but without methyl groupModerate antifungal activity
1-(4-Methylphenyl)sulfonylimidazoleLacks methoxy groupReduced solubility and reactivity

The distinct combination of functional groups in this compound provides it with unique chemical reactivity and biological activity, making it a valuable compound for further research and development .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models, indicating its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its role as a lead compound for new antimicrobial therapies .

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